molecular formula C7H9ClN2O B1594111 (5-Chloro-2-methoxyphenyl)hydrazine CAS No. 202823-24-3

(5-Chloro-2-methoxyphenyl)hydrazine

Cat. No.: B1594111
CAS No.: 202823-24-3
M. Wt: 172.61 g/mol
InChI Key: OKPVUKFDXCAPQM-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)hydrazine is a chemical compound with the molecular formula C7H10Cl2N2O It is a derivative of hydrazine, where a chloro and methoxy group are attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxyphenyl)hydrazine typically involves the reaction of 5-chloro-2-methoxyaniline with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an aqueous medium with a suitable acid catalyst to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-methoxyphenyl)hydrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)hydrazine has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(5-Chloro-2-methoxyphenyl)hydrazine is similar to other phenylhydrazine derivatives, such as 2,4-dichlorophenylhydrazine and 2,4-dinitrophenylhydrazine. its unique combination of chloro and methoxy groups on the phenyl ring distinguishes it from these compounds. The presence of these substituents can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylhydrazine

  • 2,4-Dinitrophenylhydrazine

  • 2,6-Dichlorophenylhydrazine

  • 3,5-Dichlorophenylhydrazine

This comprehensive overview provides a detailed understanding of (5-Chloro-2-methoxyphenyl)hydrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVUKFDXCAPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328290
Record name (5-chloro-2-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202823-24-3
Record name (5-chloro-2-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202823-24-3
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Synthesis routes and methods I

Procedure details

Tin(II)chloride dihydrate (SnCl2.2H2O, 121 g, 0.54 mol) was dissolved in 300 ml concentrated HCl at −72° C. Diazo Red RC (Azoic Diazo No. 10, C.I. 37120, Fast Red RC Salt, Aldrich Chemical Co., 50 g, 0.18 mole) was added in portions with vigorous mechanical stirring. After the addition was complete, the reaction was stirred at 0° C. for three hours. The tan solid was filtered and washed with concentrated HCl, then stirred for 30 minutes in a mixture of 500 ml of dichloromethane and 500 ml 2N NaOH. The organic layer was separated, dried over sodium sulfate, concentrated under vacuum, and the resulting oil crystallized from 100 ml of diethyl ether to yield (5-chloro-2-methoxyphenyl)hydrazine (26.4 g, 84%). 1H NMR (300 MHz, CDCl3) δ6.96 (1H, d, J=2.4 Hz), 6.70 (1H, dd, 8.4, 2.4 Hz), 6.65 (1H, d, J=8.4 Hz), 3.81 (3H, s).
Quantity
121 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred suspension of 5-chloro-2-methoxyaniline (20.0 g, 126.98 mmol, 1.0 eq) in conc. HCl (250 mL) was added a solution NaNO2 (10.5 g, 152.38 mmol, 1.2 eq) in water (40 mL) dropwise at −5-0° C. until reaction mixture formed a clear solution. The reaction mixture was added dropwise to a stirred solution of SnCl2 (52.90 g, 279.36 mmol, 2.2 eq) in conc. HCl (250 mL) at −5° C. for 30 min. The solid precipitate obtained was filtered out and washed with excess of ice cold water to get (5-chloro-2-methoxyphenyl)hydrazine (25.3 g, 92%, off-white solid; TLC system: EtOAc/PE (3:7) Rf: 0.6).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
52.9 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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